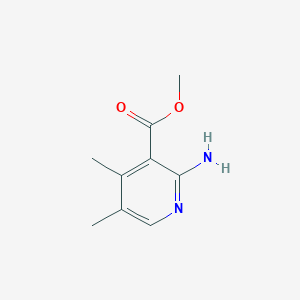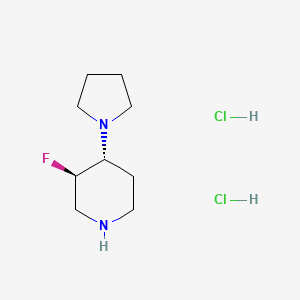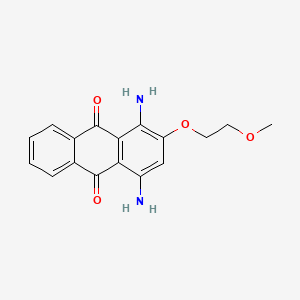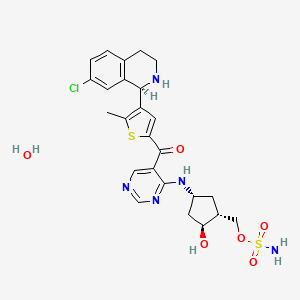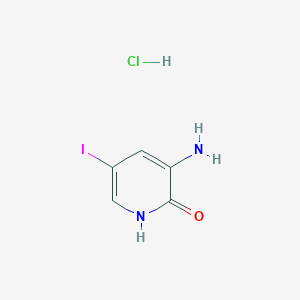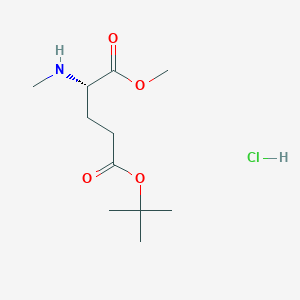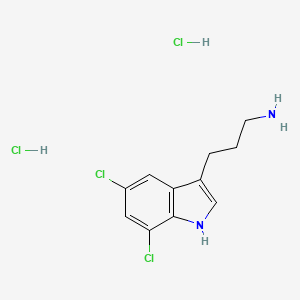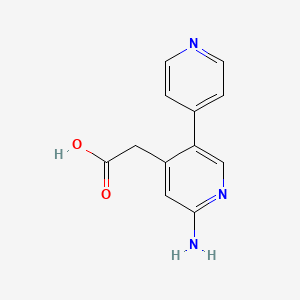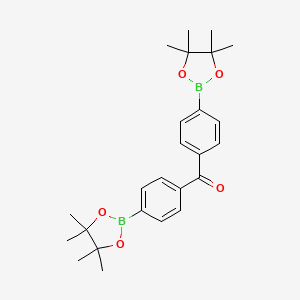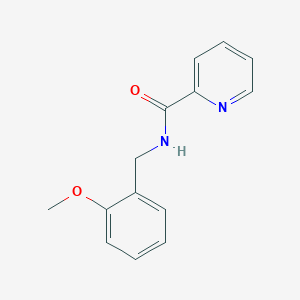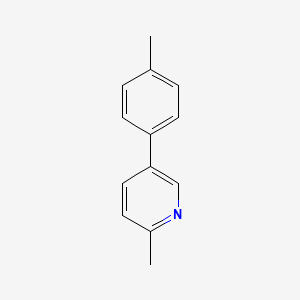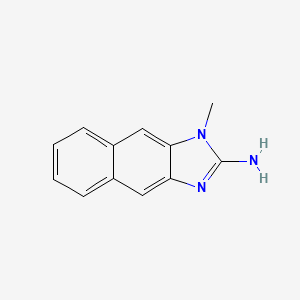
1-Methylnaphth(2,3-d)imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylnaphth(2,3-d)imidazol-2-amine is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylnaphth(2,3-d)imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-Methylnaphth(2,3-d)imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Halogens, nitrating agents; usually carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
1-Methylnaphth(2,3-d)imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and functional materials for electronic applications.
作用機序
The mechanism of action of 1-Methylnaphth(2,3-d)imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
類似化合物との比較
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the fused naphthalene ring.
Naphthalimide: Contains a naphthalene ring fused to an imide group, used in similar applications but with different reactivity.
Benzimidazole: Another fused ring system with a benzene and imidazole structure, widely used in pharmaceuticals.
Uniqueness: 1-Methylnaphth(2,3-d)imidazol-2-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
30489-67-9 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
3-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) |
InChIキー |
VMUVKMYWLOSNOS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


